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Introduction

Maraviroc (MVC) is a small molecule antagonist of the C-C chemokine receptor type 5

(CCR5), a G protein-coupled receptor.[1] It is an FDA-approved antiretroviral drug for the

treatment of HIV-1 infections, specifically those caused by CCR5-tropic viruses.[2][3]

Maraviroc functions by blocking the interaction between the HIV-1 envelope glycoprotein

gp120 and the CCR5 co-receptor, thereby preventing viral entry into host cells.[4] Beyond its

use in HIV, Maraviroc's anti-inflammatory and immunomodulatory properties have led to its

investigation in various murine models of diseases, including cancer, neuroinflammation, and

graft-versus-host disease (GVHD).[5]

A critical consideration for researchers using Maraviroc in murine models is its selectivity for

human CCR5. Maraviroc has a significantly lower affinity for murine CCR5 compared to its

human counterpart, with an IC50 of approximately 3600 nM for the murine receptor versus 1.9

nM for the human receptor. This lower potency necessitates careful consideration of dosing

strategies to achieve desired biological effects in mice. Additionally, factors such as P-

glycoprotein-mediated efflux can limit the oral absorption of Maraviroc in mice.

These application notes provide a comprehensive overview of dosing considerations for

Maraviroc in murine research, summarize published dosing regimens, and offer detailed

experimental protocols.
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Pharmacokinetic and Pharmacodynamic
Considerations

Selectivity: Maraviroc is a selective antagonist of human CCR5 and exhibits significantly

weaker inhibitory action on murine CCR5. While not completely inactive against the murine

receptor, higher concentrations may be required to achieve functional antagonism.

Absorption and Bioavailability: Oral absorption of Maraviroc in mice can be limited by the P-

glycoprotein efflux pump. Studies in Mdr1a/b double knockout mice showed a three-fold

increase in systemic exposure compared to wild-type mice. The absolute bioavailability of a

100 mg dose in humans is 23%, and this is predicted to be 33% at a 300 mg dose.

Metabolism: Maraviroc is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

Half-life: The terminal half-life of Maraviroc in healthy human subjects is between 14 and 18

hours. In rats, the half-life is much shorter at 0.9 hours. The specific half-life in mice has not

been clearly delineated in the provided search results but is expected to be short.

Dosing Regimens in Murine Models
The following tables summarize the various dosing regimens of Maraviroc used in a range of

murine research models.

Table 1: Maraviroc Dosing in Infectious Disease and Inflammatory Models
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Disease
Model

Mouse
Strain

Dose
Route of
Administr
ation

Frequenc
y &
Duration

Key
Findings

Referenc
e

HIV Pre-

Exposure

Prophylaxi

s

Humanized

RAG-hu
62 mg/kg

Oral

gavage

Daily for 5

days

Protected

against

vaginal

HIV-1

challenge.

Experiment

al

Autoimmun

e

Encephalo

myelitis

(EAE)

C57BL/6
5, 25, and

50 mg/kg

Intraperiton

eal (i.p.)

Daily,

starting at

the onset

of clinical

signs

Decreased

clinical

score,

reduced

inflammato

ry cell

infiltration.

Influenza

Virus-

Induced

Lung

Inflammati

on

C57BL/6
Not

specified
Oral

Not

specified

Reduced

exacerbate

d lung

inflammato

ry

response.

Traumatic

Brain Injury

(TBI)

C57BL/6 20 mg/kg
Intraperiton

eal (i.p.)

Once daily

for 3 days,

starting 1

hour post-

TBI

Improved

neurologic

al function,

suppresse

d

neuroinfla

mmation.

Cerebral

Ischemia/R

eperfusion

C57BL/6 20 mg/kg
Intraperiton

eal (i.p.)

Daily for 3

days post-

MCAO

Alleviated

neurologic

al deficits

and infarct

volumes.
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Table 2: Maraviroc Dosing in Oncology and Liver Disease Models

Disease
Model

Mouse
Strain

Dose
Route of
Administr
ation

Frequenc
y &
Duration

Key
Findings

Referenc
e

Hepatocell

ular

Carcinoma

(HCC)

Not

specified
300 mg/L

In drinking

water
Continuous

Reduced

mortality,

liver

fibrosis,

and tumor

burden.

Gastric

Cancer

(Peritoneal

Disseminat

ion)

SCID 10 mg/kg
Intraperiton

eal (i.p.)

Daily for 7

days

(starting

day 3 post-

inoculation)

Reduced

the number

of

peritoneal

and

mesenteric

nodules.

Gastric

Cancer

(Xenograft)

NOD-SCID 50 mg/kg
Intraperiton

eal (i.p.)

Twice daily

for 20-30

days

(starting

day 10

post-

inoculation)

Reduced

tumor

burden.

Signaling Pathways and Experimental Workflows
CCR5 Signaling Pathway
The following diagram illustrates the CCR5 signaling pathway and the mechanism of action of

Maraviroc. Chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) bind

to CCR5, leading to downstream signaling cascades that mediate inflammation and cell

migration. In the context of HIV, the gp120 envelope protein binds to CCR5 to facilitate viral

entry. Maraviroc acts as a non-competitive antagonist, binding to a hydrophobic pocket within
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the transmembrane domains of CCR5, which induces a conformational change in the receptor

that prevents its interaction with both natural chemokine ligands and HIV-1 gp120.

CCR5 Signaling Pathway and Maraviroc Inhibition
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Caption: Maraviroc allosterically inhibits the CCR5 receptor.

General Experimental Workflow for Maraviroc Studies in
Murine Models
This diagram outlines a typical workflow for conducting a study with Maraviroc in a murine

model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1676071?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676071?utm_src=pdf-body
https://www.benchchem.com/product/b1676071?utm_src=pdf-body
https://www.benchchem.com/product/b1676071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow for Maraviroc in Murine Models

Pre-clinical Phase
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Caption: A typical workflow for a Maraviroc study in mice.
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Detailed Experimental Protocols
Protocol 1: Preparation and Administration of Maraviroc
for Oral Gavage
This protocol is adapted from studies using Maraviroc for HIV pre-exposure prophylaxis in

humanized mice.

Materials:

Maraviroc (e.g., Selzentry® tablets or pure powder)

Sterile Phosphate-Buffered Saline (PBS)

Mortar and pestle (if using tablets)

Microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Animal gavage needles (20-22 gauge, ball-tipped)

1 mL syringes

Procedure:

Preparation of Dosing Solution:

If using tablets, calculate the required amount of Maraviroc based on the desired dose

(e.g., 62 mg/kg) and the number and weight of the mice.

Crush the tablet(s) into a fine powder using a mortar and pestle.

Weigh the appropriate amount of Maraviroc powder.

Suspend the powder in a known volume of sterile PBS to achieve the desired final

concentration (e.g., 6.2 mg/mL for a 10 mL/kg dosing volume).
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Vortex vigorously for 2-3 minutes to ensure a uniform suspension. Sonication can be used

to aid dissolution if necessary. Prepare fresh daily.

Animal Dosing:

Weigh each mouse immediately before dosing to determine the precise volume of the

Maraviroc suspension to be administered.

Gently restrain the mouse.

Draw the calculated volume of the suspension into a 1 mL syringe fitted with a gavage

needle.

Carefully insert the gavage needle into the esophagus and deliver the suspension directly

into the stomach.

Monitor the animal for a few minutes post-administration to ensure no adverse effects.

Protocol 2: Preparation and Administration of Maraviroc
for Intraperitoneal (IP) Injection
This protocol is based on studies in neuroinflammation and cancer models.

Materials:

Maraviroc powder

Vehicle solution (e.g., 5% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300

(PEG300), 5% Tween 80 in saline)

Sterile microcentrifuge tubes

Vortex mixer

1 mL syringes

25-27 gauge needles
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Procedure:

Preparation of Dosing Solution:

Calculate the required amount of Maraviroc based on the desired dose (e.g., 20 mg/kg)

and the number and weight of the mice.

Prepare the vehicle solution. For example, to make 10 mL of the vehicle mentioned above,

combine 0.5 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 5 mL sterile saline.

Weigh the Maraviroc powder and dissolve it in the vehicle to the desired final

concentration (e.g., 2 mg/mL for a 10 mL/kg dosing volume).

Vortex thoroughly until the Maraviroc is completely dissolved.

Animal Dosing:

Weigh each mouse to calculate the injection volume.

Restrain the mouse, exposing the abdomen.

Draw the calculated volume into a 1 mL syringe.

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline,

and inject the solution into the peritoneal cavity.

Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Administration of Maraviroc in Drinking
Water
This protocol is based on a study in a model of hepatocellular carcinoma.

Materials:

Maraviroc powder

Drinking water bottles for mice
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Graduated cylinder

Procedure:

Preparation of Medicated Water:

Calculate the total volume of drinking water consumed by the mice per day (typically 3-5

mL per mouse).

Prepare a stock solution of Maraviroc in water if desired, or add it directly to the drinking

bottles.

To achieve a concentration of 300 mg/L, dissolve 30 mg of Maraviroc in 100 mL of

drinking water.

Shake the bottle well to ensure the drug is fully dissolved.

Administration:

Replace the regular drinking water bottles with the Maraviroc-containing bottles.

Monitor the water consumption to estimate the daily dose received by the mice.

Prepare fresh medicated water every 2-3 days to ensure stability.

Conclusion and Recommendations
The use of Maraviroc in murine research models presents both opportunities and challenges.

Its established clinical safety profile makes it an attractive candidate for repurposing in various

disease contexts. However, researchers must be mindful of its lower affinity for murine CCR5

and potential for poor oral bioavailability.

Key Recommendations:

Dose Selection: The dose of Maraviroc should be carefully selected based on the specific

research question and the disease model. Doses ranging from 5 mg/kg to over 60 mg/kg

have been reported, with different routes of administration.
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Route of Administration: Intraperitoneal injection may provide more consistent systemic

exposure compared to oral gavage, which can be affected by P-glycoprotein efflux.

Administration in drinking water offers a less stressful, continuous dosing method but may

lead to variability in intake.

Humanized Mouse Models: For studies where high-affinity CCR5 antagonism is crucial, the

use of humanized mouse models expressing human CCR5 should be considered.

Pharmacokinetic Analysis: Whenever possible, pilot pharmacokinetic studies should be

conducted to determine the plasma and tissue concentrations of Maraviroc achieved with

the chosen dosing regimen.

Target Engagement: It is advisable to include pharmacodynamic endpoints to confirm target

engagement, such as measuring the downstream effects of CCR5 signaling in relevant

tissues.

By carefully considering these factors, researchers can design robust experiments to effectively

evaluate the therapeutic potential of Maraviroc in a wide range of murine disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1676071#dosing-considerations-for-maraviroc-in-
murine-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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